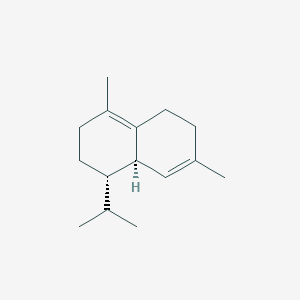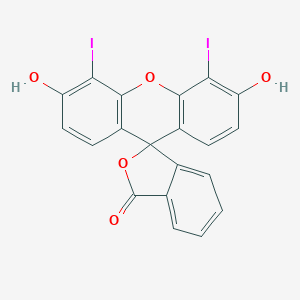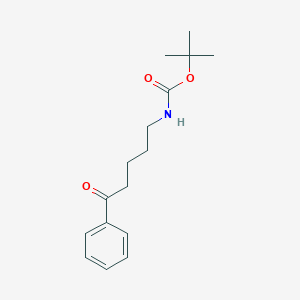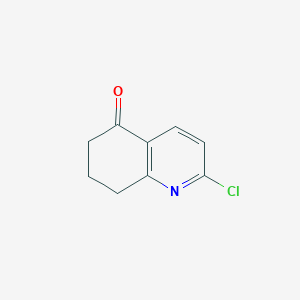
3,7,8-Tri-O-methylellagic acid 4-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Tri-O-methylellagic acid 4-glucoside, also known as TMG, is a naturally occurring compound found in various fruits and vegetables. It belongs to the class of ellagitannins, which are polyphenolic compounds that possess antioxidant and anti-inflammatory properties. TMG has gained attention in recent years due to its potential health benefits and its use in scientific research.
Mechanism Of Action
The mechanism of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside is not fully understood, but it is believed to act through several pathways. It has been shown to scavenge free radicals and inhibit oxidative stress, which can damage cells and contribute to the development of various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical And Physiological Effects
3,7,8-Tri-O-methylellagic acid 4-glucoside has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may help to prevent or treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been found to improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with diabetes or metabolic disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. 3,7,8-Tri-O-methylellagic acid 4-glucoside is also relatively easy to obtain and can be synthesized or isolated from a variety of sources. However, one limitation of using 3,7,8-Tri-O-methylellagic acid 4-glucoside in lab experiments is its variability in purity and composition, which may affect its efficacy and reproducibility.
Future Directions
There are several future directions for research on 3,7,8-Tri-O-methylellagic acid 4-glucoside. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and metabolic disorders. Further studies are needed to elucidate the mechanisms of action of 3,7,8-Tri-O-methylellagic acid 4-glucoside and to determine its optimal dosage and administration. Additionally, research on the safety and efficacy of 3,7,8-Tri-O-methylellagic acid 4-glucoside in humans is needed to determine its potential as a clinical intervention.
Synthesis Methods
3,7,8-Tri-O-methylellagic acid 4-glucoside can be synthesized through the hydrolysis of ellagitannins, which are present in pomegranate, strawberry, raspberry, and other fruits. The hydrolysis process involves the use of enzymes or acids to break down the ellagitannins into their constituent parts, including 3,7,8-Tri-O-methylellagic acid 4-glucoside. Alternatively, 3,7,8-Tri-O-methylellagic acid 4-glucoside can be isolated directly from fruits and vegetables using chromatography techniques.
Scientific Research Applications
3,7,8-Tri-O-methylellagic acid 4-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to prevent or treat various diseases. 3,7,8-Tri-O-methylellagic acid 4-glucoside has also been investigated for its potential anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro and in animal models.
properties
CAS RN |
114942-09-5 |
|---|---|
Product Name |
3,7,8-Tri-O-methylellagic acid 4-glucoside |
Molecular Formula |
C23H22O13 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C23H22O13/c1-30-9-4-7-12-13-8(33-21(28)14(12)19(9)32-3)5-10(31-2)20(15(13)22(29)34-7)36-23-18(27)17(26)16(25)11(6-24)35-23/h4-5,11,16-18,23-27H,6H2,1-3H3/t11-,16-,17+,18-,23+/m1/s1 |
InChI Key |
GTSLCJJADQBPEM-WBKKLFQOSA-N |
Isomeric SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC2=O)OC |
SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Canonical SMILES |
COC1=C(C2=C3C(=C1)OC(=O)C4=C3C(=CC(=C4OC5C(C(C(C(O5)CO)O)O)O)OC)OC2=O)OC |
Other CAS RN |
114942-09-5 |
synonyms |
3,7,8-tri-O-methylellagic acid 4-glucoside TMEAG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)